molecular formula C16H32N2S2 B15195436 3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine CAS No. 55263-37-1

3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine

Cat. No.: B15195436
CAS No.: 55263-37-1
M. Wt: 316.6 g/mol
InChI Key: AWPSNQBJGSLFHX-UHFFFAOYSA-N
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Description

3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is a common structural motif in many natural and synthetic compounds. This particular compound features a piperidine ring substituted with methyl groups and a dithioethyl linkage, making it a unique and potentially valuable molecule in various fields of research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine typically involves multiple steps, starting from readily available precursors. One common approach is the alkylation of 3-methylpiperidine with a suitable dithioethylating agent under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is often optimized for large-scale production by adjusting parameters like temperature, pressure, and reaction time .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thioethers, and various substituted piperidine derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals

Mechanism of Action

The mechanism of action of 3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This can lead to changes in cellular signaling pathways and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-(2-((2-(3-methyl-1-piperidinyl)ethyl)dithio)ethyl)piperidine is unique due to its specific substitution pattern and the presence of a dithioethyl linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

CAS No.

55263-37-1

Molecular Formula

C16H32N2S2

Molecular Weight

316.6 g/mol

IUPAC Name

3-methyl-1-[2-[2-(3-methylpiperidin-1-yl)ethyldisulfanyl]ethyl]piperidine

InChI

InChI=1S/C16H32N2S2/c1-15-5-3-7-17(13-15)9-11-19-20-12-10-18-8-4-6-16(2)14-18/h15-16H,3-14H2,1-2H3

InChI Key

AWPSNQBJGSLFHX-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)CCSSCCN2CCCC(C2)C

Origin of Product

United States

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